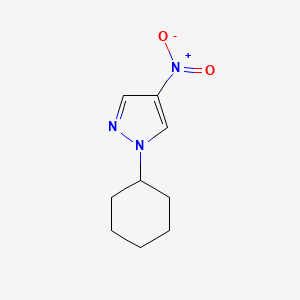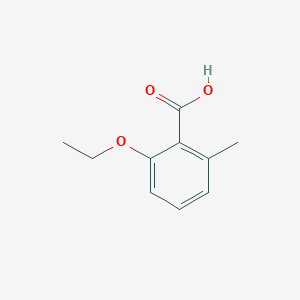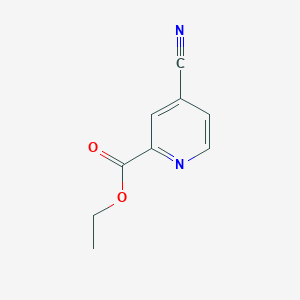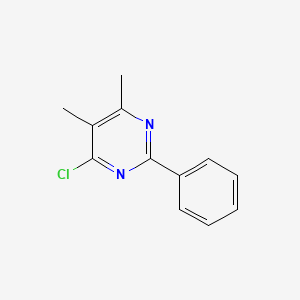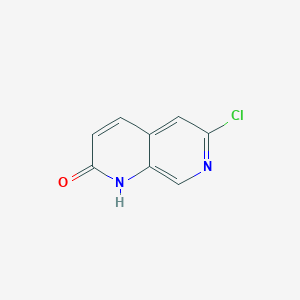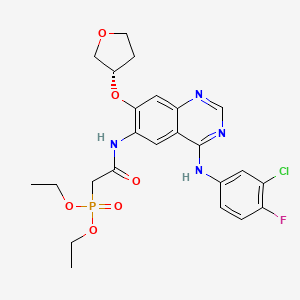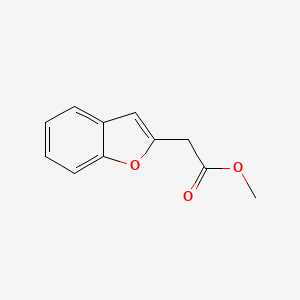
1-(4-甲氧基苯基)乙胺盐酸盐
描述
1-(4-Methoxyphenyl)ethylamine hydrochloride (1-MEPEA-HCl) is a synthetic amine that has been used for a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. In the laboratory, 1-MEPEA-HCl is used as a reagent in organic synthesis and as a substrate for enzymatic reactions. It has been used in research to study the biochemical and physiological effects of amines on biological systems.
科学研究应用
抗抑郁活性研究
1-(4-甲氧基苯基)乙胺盐酸盐及其衍生物已被探索其潜在的抗抑郁活性。研究表明,某些衍生物表现出抑制大鼠脑部伊米普拉明受体结合和神经递质如去甲肾上腺素和5-羟色胺的突触小泡摄取的能力。这表明在调节神经递质活性方面发挥作用,这在抑郁症治疗的背景下是相关的。例如,类似文拉法辛这样的化合物,它是1-(4-甲氧基苯基)乙胺盐酸盐的衍生物,已经在临床上评估其抗抑郁功效 (Yardley et al., 1990)。
镇痛活性
研究还探讨了1-(4-甲氧基苯基)乙胺衍生物的镇痛性能。这些化合物的某些对映体显示出显著的镇痛效果,与已知的镇痛剂如哌替啶相当。这表明在疼痛管理和新镇痛剂的开发中有潜在应用 (Takahashi et al., 1983)。
单胺氧化酶失活
1-(4-甲氧基苯基)乙胺盐酸盐的一些衍生物已被发现能够失活单胺氧化酶B,这是一个参与神经递质代谢的酶。这种失活表明在使用单胺氧化酶抑制剂的抑郁症和神经退行性疾病等疾病中有潜在的治疗应用 (Ding & Silverman, 1992)。
生物活性化合物的合成
该化合物及其衍生物已被用于合成各种生物活性化合物,如杀虫剂和药物。例如,从1-(4-甲氧基苯基)乙胺合成的N-(4-甲氧基苯基)-[2,2,2-三氯-1-(4-甲氧基苯基)]乙胺,以其杀虫性能而闻名 (Kimpe & Stevens, 1991)。
印迹聚合物的开发
1-(4-甲氧基苯基)乙胺盐酸盐已被用于开发印迹聚合物,这些聚合物设计用于特定的分子识别。这种聚合物在化学传感和各种工业过程中的选择性结合中有应用 (Luliński & Maciejewska, 2013)。
不对称合成
该化合物参与了不对称合成过程,对于生产光学活性药物至关重要。例如,其在手性3-羟基氮杂环丙烷的合成中,这些化合物在催化活性中表现出优异的对映选择性,展示了其在制药行业中的重要性 (Liu et al., 2008)。
晶体结构分析
通过X射线晶体学已确定了1-(4-甲氧基苯基)乙胺的衍生物的晶体结构。这样的研究对于理解该化合物的药理效应的分子和结构基础是重要的 (Sakai et al., 1993)。
作用机制
Target of Action
1-(4-Methoxyphenyl)ethylamine hydrochloride, also known as 4-Methoxyphenethylamine, is a compound that primarily targets the monoamine oxidase . Monoamine oxidase is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
The compound acts as an inhibitor of the monoamine oxidase enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This can lead to enhanced neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by 1-(4-Methoxyphenyl)ethylamine hydrochloride is the monoamine neurotransmitter pathway . By inhibiting the action of monoamine oxidase, the compound can affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This can have downstream effects on mood, anxiety, and other neurological functions .
Result of Action
The inhibition of monoamine oxidase by 1-(4-Methoxyphenyl)ethylamine hydrochloride can result in increased levels of monoamine neurotransmitters in the brain . This can lead to changes in mood, anxiety levels, and other neurological functions.
生化分析
Biochemical Properties
1-(4-Methoxyphenyl)ethylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the deamination of monoamines such as tyramine and tryptamine . This interaction inhibits the enzyme’s activity, leading to an increase in the levels of these monoamines. Additionally, 1-(4-Methoxyphenyl)ethylamine hydrochloride can act as a substrate for other enzymes involved in the synthesis of organic compounds through alkylation reactions .
Cellular Effects
1-(4-Methoxyphenyl)ethylamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of neurotransmitter receptors, leading to changes in cell signaling pathways . It also has the potential to alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxyphenyl)ethylamine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with monoamine oxidase results in enzyme inhibition, preventing the breakdown of monoamines . Additionally, 1-(4-Methoxyphenyl)ethylamine hydrochloride can influence gene expression by binding to transcription factors and modulating their activity. These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)ethylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 1-(4-Methoxyphenyl)ethylamine hydrochloride can lead to cumulative effects on cellular function, including potential changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)ethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in research applications.
Metabolic Pathways
1-(4-Methoxyphenyl)ethylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can influence metabolite levels by modulating the synthesis and breakdown of specific biomolecules. These metabolic pathways are critical for understanding the compound’s overall impact on cellular function and metabolism.
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)ethylamine hydrochloride within cells and tissues are essential aspects of its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects on cellular function. The distribution of 1-(4-Methoxyphenyl)ethylamine hydrochloride within tissues can also influence its overall activity and efficacy in biochemical research.
Subcellular Localization
The subcellular localization of 1-(4-Methoxyphenyl)ethylamine hydrochloride is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence energy production and cellular metabolism
属性
IUPAC Name |
1-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBCUWOAFIYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)
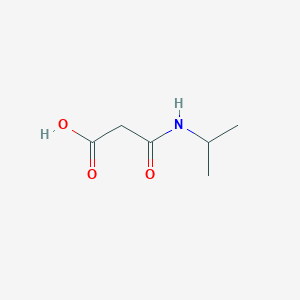
![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)


